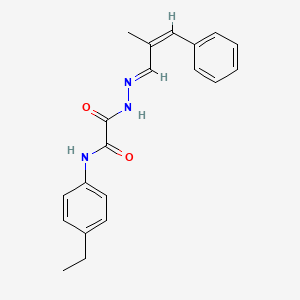
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is a complex organic compound with the molecular formula C30H41BrN2O3 This compound is notable for its unique structure, which combines a palmitoyl group, a carbohydrazonoyl moiety, and a bromobenzoate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate typically involves multiple steps:
-
Formation of the Carbohydrazonoyl Intermediate: : This step involves the reaction of palmitic acid with hydrazine to form palmitoyl hydrazide. The reaction is usually carried out in a solvent like ethanol under reflux conditions.
-
Coupling with 4-Formylphenyl 2-Bromobenzoate: : The palmitoyl hydrazide is then reacted with 4-formylphenyl 2-bromobenzoate in the presence of a catalyst such as acetic acid. This step forms the final product, this compound, through a condensation reaction.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and catalysts, and employing large-scale reactors.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate can undergo various chemical reactions, including:
-
Substitution Reactions: : The bromine atom in the benzoate group can be substituted by nucleophiles such as amines or thiols.
-
Oxidation and Reduction: : The carbohydrazonoyl moiety can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Often involves reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azido, thiocyano, or amino derivatives.
Oxidation Products: Can lead to the formation of carboxylic acids or ketones.
Reduction Products: May result in the formation of alcohols or amines.
Applications De Recherche Scientifique
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
-
Biology: : Investigated for its potential as a biochemical probe. Its ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
-
Medicine: : Explored for its potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, particularly those involving oxidative stress and inflammation.
Mécanisme D'action
The mechanism by which 4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, through its functional groups. The palmitoyl group may facilitate membrane association, while the carbohydrazonoyl and bromobenzoate groups can participate in various biochemical interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Similar structure but with the bromine atom in a different position, leading to different reactivity and applications.
2-Methoxy-4-(2-Palmitoylcarbohydrazonoyl)phenyl 3-bromobenzoate: Contains an additional methoxy group, which can influence its chemical properties and biological activity.
Uniqueness
4-(2-Palmitoylcarbohydrazonoyl)phenyl 2-bromobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile applications in various fields of research, making it a valuable compound for scientific exploration.
Propriétés
Numéro CAS |
769151-66-8 |
|---|---|
Formule moléculaire |
C30H41BrN2O3 |
Poids moléculaire |
557.6 g/mol |
Nom IUPAC |
[4-[(E)-(hexadecanoylhydrazinylidene)methyl]phenyl] 2-bromobenzoate |
InChI |
InChI=1S/C30H41BrN2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-19-29(34)33-32-24-25-20-22-26(23-21-25)36-30(35)27-17-15-16-18-28(27)31/h15-18,20-24H,2-14,19H2,1H3,(H,33,34)/b32-24+ |
Clé InChI |
LLLHEGUGWAJGHP-FEZSWGLMSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC(=O)N/N=C/C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)NN=CC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{(E)-[({[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}benzoic acid](/img/structure/B12039917.png)

![2-{[2-(3,4-dimethoxyphenyl)-2-oxoethyl]sulfanyl}-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12039945.png)





![2-[(2E)-2-[(2,6-dichlorophenyl)methylene]hydrazino]thiazol-4-one](/img/structure/B12039973.png)
![N'-[(E)-(3-fluorophenyl)methylidene]-1-heptyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12039974.png)
![N-(1,3-Benzodioxol-5-ylmethyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-IJ]quinoline-5-carboxamide](/img/structure/B12039988.png)

![2-[(2,4-dichlorobenzyl)sulfanyl]-3-(4-methoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12040005.png)
![3-(3-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12040010.png)
